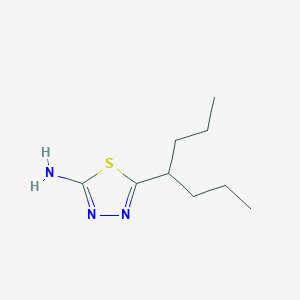5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine
CAS No.: 299441-41-1
Cat. No.: VC2435662
Molecular Formula: C9H17N3S
Molecular Weight: 199.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 299441-41-1 |
|---|---|
| Molecular Formula | C9H17N3S |
| Molecular Weight | 199.32 g/mol |
| IUPAC Name | 5-heptan-4-yl-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C9H17N3S/c1-3-5-7(6-4-2)8-11-12-9(10)13-8/h7H,3-6H2,1-2H3,(H2,10,12) |
| Standard InChI Key | KEVBWBAUTZIGDJ-UHFFFAOYSA-N |
| SMILES | CCCC(CCC)C1=NN=C(S1)N |
| Canonical SMILES | CCCC(CCC)C1=NN=C(S1)N |
Introduction
Chemical and Physical Properties
Physicochemical Properties
Table 1 presents the estimated physicochemical properties of 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine, based on comparisons with related compounds like 5-propoxy-1,3,4-thiadiazol-2-amine:
The 1-propylbutyl substituent at position 5 would likely increase the compound's lipophilicity compared to other 1,3,4-thiadiazol-2-amine derivatives with smaller or more polar substituents, potentially affecting its pharmacokinetic properties and biological activity profile.
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine would likely follow established methods used for similar 2-amino-5-substituted-1,3,4-thiadiazole derivatives. The primary synthetic approaches described in literature include:
Cyclization of Thiosemicarbazide with Carboxylic Acids
A traditional method involves the reaction of thiosemicarbazide with the appropriate carboxylic acid (in this case, 2-propylpentanoic acid) in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) .
The general reaction scheme would involve:
-
Addition of thiosemicarbazide, 2-propylpentanoic acid, and phosphorus pentachloride in specific molar ratios
-
Grinding at room temperature until complete reaction occurs
-
Addition of alkaline solution to adjust pH to 8-8.2
-
Filtration, drying, and recrystallization to obtain the pure product
This solid-phase reaction offers advantages including simple operation, short reaction time, mild conditions, low equipment requirements, and high product yields (>91%) .
Modern Synthetic Approaches
Recent advances in synthetic methodologies have led to the development of more environmentally friendly approaches for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.
One-Pot Synthesis Using Polyphosphate Ester
A novel approach employs polyphosphate ester (PPE) as a reagent for the one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives, eliminating the need for toxic reagents like POCl₃ or SOCl₂ . This method proceeds through three steps in a single reaction vessel:
-
Reaction between thiosemicarbazide and the appropriate carboxylic acid
-
Cyclodehydration facilitated by PPE
Table 2 compares the key advantages and limitations of different synthetic approaches:
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine would be significantly influenced by its structural features. The presence of the 1-propylbutyl group at position 5 would confer specific physicochemical properties that could affect binding to biological targets.
Several structure-activity relationship patterns have been observed in similar compounds:
-
The amino group at position 2 often serves as a hydrogen bond donor in interactions with biological targets
-
The 5-position substituent significantly influences lipophilicity and target selectivity
-
The thiadiazole ring provides a rigid scaffold that positions functional groups for optimal biological interactions
For example, research on BLM inhibitors has demonstrated that modifications to the thiadiazole-2-amine portion of the molecule can lead to varying degrees of activity, with certain analogs showing significant specificity in their biological effects .
Analytical Characterization
Spectroscopic Analysis
The structural characterization of 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine would typically involve multiple analytical techniques. Based on characterization methods used for similar compounds, the following spectroscopic profiles would be expected:
NMR Spectroscopy
Proton NMR would likely show:
-
A broad singlet at approximately δ 5.5-6.5 ppm corresponding to the amino group protons
-
Complex multiplets in the δ 0.8-2.0 ppm region corresponding to the aliphatic protons of the 1-propylbutyl group
-
A multiplet around δ 1.7-1.9 ppm for the methine proton at the branching point
IR Spectroscopy
Characteristic IR absorption bands would likely include:
-
N-H stretching vibrations of the primary amine at 3300-3500 cm⁻¹
-
C=N stretching vibrations at 1600-1650 cm⁻¹
-
C-S stretching vibrations at 600-700 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 199, corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of the thiadiazole ring and the 1-propylbutyl substituent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume